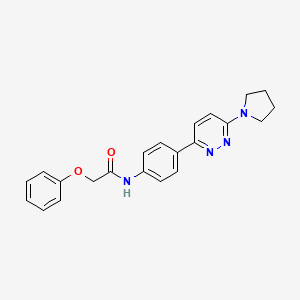![molecular formula C15H13BrFNOS B2382482 2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 303091-08-9](/img/structure/B2382482.png)
2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide, otherwise known as 2-Bromo-N-(5-Fluoro-2-methylphenyl)acetamide, is a chemical compound that has been studied for its potential applications in various scientific research applications. This compound contains a bromine atom and a fluorine atom, which makes it a useful building block for synthesizing other compounds. Its structure allows it to interact with other molecules in a variety of ways, making it a versatile tool for scientists.
Applications De Recherche Scientifique
Molecular Structure and Drug Likeness Analysis
- A study by Mary et al. (2020) provides quantum chemical insights into the molecular structure, drug likeness, and molecular docking of a similar compound, highlighting its potential as an antiviral molecule against COVID-19.
Antiepileptic Drug Development
- Tanaka et al. (2019) identified a structurally similar compound as a broad-spectrum anti-epileptic drug candidate, emphasizing its potential in neuropharmacology. (Tanaka et al., 2019)
Antimicrobial and Anticancer Potential
- Siddiqui et al. (2014) synthesized derivatives related to this compound, demonstrating their potential as antibacterial agents and moderate inhibitors of specific enzymes. (Siddiqui et al., 2014)
- Rehman et al. (2016) reported on N-substituted derivatives of a similar compound, showing antimicrobial and hemolytic activity. (Rehman et al., 2016)
- Zyabrev et al. (2022) synthesized oxazole derivatives, including a compound structurally analogous to the target compound, with significant anticancer activity. (Zyabrev et al., 2022)
Antiviral Activity
- Wujec et al. (2011) synthesized acetamide derivatives with antiviral and virucidal activities against human adenovirus and ECHO-9 virus. (Wujec et al., 2011)
Enzyme Inhibition and Molecular Docking
- Siddiqui et al. (2013) found that derivatives of a similar compound are more active against acetylcholinesterase, indicating their potential in enzyme inhibition research. (Siddiqui et al., 2013)
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNOS/c1-10-2-5-12(17)8-14(10)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLAXHUHMEZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


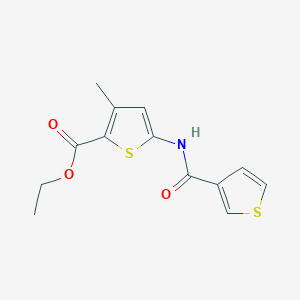

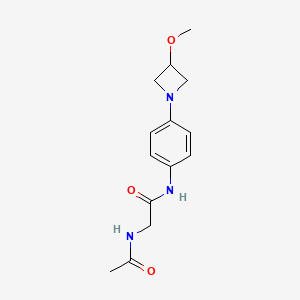
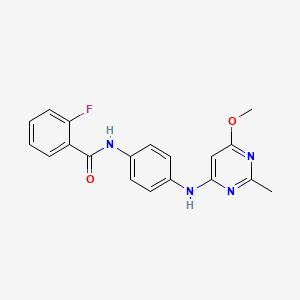

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

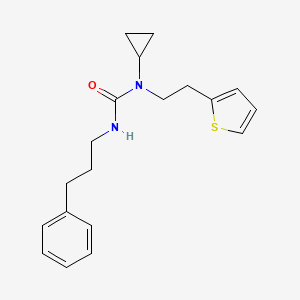
![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)
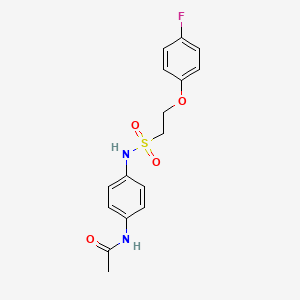
![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)
